N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-[4-(piperidin-1-yl)phenyl]ethanamine
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Overview
Description
The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE is a complex organic molecule that features a combination of benzodioxole, oxazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions typically include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as BINAP, in the presence of a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the oxazole ring can produce dihydrooxazole derivatives .
Scientific Research Applications
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in the treatment of various cancers.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Another benzodioxole derivative with potential anticancer activity.
Uniqueness
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL})AMINE: is unique due to its combination of benzodioxole, oxazole, and piperidine moieties, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C27H35N3O5 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-1-(4-piperidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C27H35N3O5/c1-18(19-7-9-22(10-8-19)30-11-5-4-6-12-30)28-16-21-15-23(35-29-21)13-20-14-24(31-2)26-27(25(20)32-3)34-17-33-26/h7-10,14,18,23,28H,4-6,11-13,15-17H2,1-3H3 |
InChI Key |
XBBRUIHTLGOVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC |
Origin of Product |
United States |
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